Tri(prop-2-en-1-yl)alumane
Description
Tri(prop-2-en-1-yl)alumane is an organoaluminum compound with the chemical formula $ \text{Al}(\text{CH}2\text{CHCH}2)_3 $. It features three allyl (prop-2-en-1-yl) groups bonded to a central aluminum atom. Allyl ligands are unsaturated hydrocarbons, which impart distinct electronic and steric properties compared to saturated alkyl or alkoxy substituents. Organoaluminum compounds are widely used in catalysis, polymerization, and organic synthesis due to their Lewis acidity and reactivity.
Properties
CAS No. |
18854-66-5 |
|---|---|
Molecular Formula |
C9H15Al |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
tris(prop-2-enyl)alumane |
InChI |
InChI=1S/3C3H5.Al/c3*1-3-2;/h3*3H,1-2H2; |
InChI Key |
NYCCIXSSBIMHNO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Al](CC=C)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tri(prop-2-en-1-yl)alumane typically involves the reaction of aluminum trichloride with prop-2-en-1-yl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows:
AlCl3+3CH2=CHCH2MgBr→Al(CH2=CHCH2)3+3MgBrCl
This reaction requires strict control of moisture and temperature to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is typically carried out in specialized reactors designed to handle organometallic compounds safely. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tri(prop-2-en-1-yl)alumane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and corresponding aldehydes or ketones.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The prop-2-en-1-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and catalysts like palladium or platinum are employed.
Major Products
Oxidation: Aluminum oxide and prop-2-en-1-al.
Reduction: Aluminum hydrides.
Substitution: Various substituted aluminum compounds depending on the substituents used.
Scientific Research Applications
Tri(prop-2-en-1-yl)alumane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and composites.
Mechanism of Action
The mechanism of action of Tri(prop-2-en-1-yl)alumane involves its ability to act as a Lewis acid, facilitating various chemical reactions. It can coordinate with electron-rich species, thereby activating them towards nucleophilic attack. This property is particularly useful in catalysis and organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Aluminum Isopropoxide (Tri(propan-2-yloxy)alumane)
- Chemical Formula : $ \text{Al}[(\text{CH}3)2\text{CHO}]_3 $ .
- Key Differences: Substituent Type: Aluminum isopropoxide contains alkoxy (isopropoxide) ligands, whereas Tri(prop-2-en-1-yl)alumane has allyl groups. Alkoxy ligands are stronger electron donors, reducing the Lewis acidity of aluminum compared to allyl substituents.
Chavicyl Acetate (4-(Prop-2-en-1-yl)phenyl Acetate)
- Chemical Formula : $ \text{C}{17}\text{H}{20}\text{O}_2 $ .
- The allyl group here contributes to odor profiles in natural products, highlighting its role in π-bond interactions and steric effects. This suggests that in this compound, allyl groups may similarly influence molecular geometry and reactivity.
3-(Prop-2-en-1-yl)-Thiazol-Imine Derivatives
- Example : Hydrobromide of 4-(4-methoxyphenyl)-N-phenyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine .
- Comparison :
Physicochemical Properties (Hypothetical Comparison)
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